2-bromo-5-iodobenzene-1-thiol
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Overview
Description
2-Bromo-5-iodobenzene-1-thiol: is an organosulfur compound characterized by the presence of both bromine and iodine atoms attached to a benzene ring, along with a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-iodobenzene-1-thiol can be achieved through several methods. One common approach involves the halogenation of thiophenol derivatives. For instance, starting with 2-bromothiophenol, iodination can be carried out using iodine and an oxidizing agent such as sodium hypochlorite under controlled conditions to introduce the iodine atom at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation reactions. The process may include the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-iodobenzene-1-thiol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The thiol group can activate the benzene ring towards electrophilic substitution reactions, allowing for further functionalization.
Nucleophilic Substitution: The bromine and iodine atoms can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiol group can be oxidized to form disulfides or reduced to form thiolates.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine or iodine in the presence of a Lewis acid catalyst.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as hydrogen peroxide or iodine.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substituted Benzene Derivatives: Depending on the substituents introduced during electrophilic aromatic substitution.
Thiolate Salts: Formed during reduction reactions.
Disulfides: Formed during oxidation reactions.
Scientific Research Applications
2-Bromo-5-iodobenzene-1-thiol has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Employed in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: Investigated for its potential use in drug development due to its unique reactivity and functional groups.
Biological Studies: Utilized in the study of enzyme mechanisms and protein interactions involving thiol groups.
Mechanism of Action
The mechanism of action of 2-bromo-5-iodobenzene-1-thiol involves its reactivity towards nucleophiles and electrophiles. The thiol group can form covalent bonds with various biological targets, including enzymes and proteins, potentially altering their function. The bromine and iodine atoms can participate in halogen bonding, influencing molecular interactions and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-iodobenzene-1-thiol
- 2-Bromo-3-iodobenzene-1-thiol
- 2-Bromo-6-iodobenzene-1-thiol
Uniqueness
2-Bromo-5-iodobenzene-1-thiol is unique due to the specific positioning of the bromine and iodine atoms, which can influence its reactivity and interactions compared to other isomers. This positional arrangement can lead to distinct electronic and steric effects, making it valuable for targeted applications in synthesis and materials science.
Properties
CAS No. |
1824588-21-7 |
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Molecular Formula |
C6H4BrIS |
Molecular Weight |
314.97 g/mol |
IUPAC Name |
2-bromo-5-iodobenzenethiol |
InChI |
InChI=1S/C6H4BrIS/c7-5-2-1-4(8)3-6(5)9/h1-3,9H |
InChI Key |
NVNLKQNJUSGBNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)S)Br |
Purity |
95 |
Origin of Product |
United States |
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